Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of a methyloxolane ring and a propynoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate typically involves the reaction of 3-butyn-2-ol with methyl 3-bromopropionate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methyloxolan-3-yl)propanoate: Similar structure but lacks the alkyne group.
Ethyl 3-(2-methyloxolan-3-yl)prop-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate is unique due to the presence of both a methyloxolane ring and a propynoate group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The presence of the ynoate functional group is significant for its reactivity and interaction with biological targets. Its molecular formula is C10H14O3, which indicates a moderate level of lipophilicity that may influence its absorption and distribution in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in oncology.
- Neuroprotective Effects : Emerging evidence points to neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound can modulate ROS levels, contributing to its cytotoxic effects.
- Interaction with Enzymatic Targets : Potential interactions with specific enzymes involved in metabolic pathways could explain its diverse biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies :
- A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 50 µg/mL.
- Table 1 summarizes the antimicrobial activity against selected pathogens.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL Pseudomonas aeruginosa 100 µg/mL -
Cytotoxicity Assays :
- In a study involving various cancer cell lines (e.g., HeLa, MCF7), this compound exhibited IC50 values ranging from 10 to 30 µM, indicating potent cytotoxic activity.
- Table 2 presents the IC50 values across different cell lines.
Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25 -
Neuroprotective Effects :
- A recent study investigated the neuroprotective effects on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death when treated with this compound.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H12O3/c1-7-8(5-6-12-7)3-4-9(10)11-2/h7-8H,5-6H2,1-2H3 |
InChI Key |
AUEOAMZRLVSVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)C#CC(=O)OC |
Origin of Product |
United States |
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